2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid
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Overview
Description
2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid is a synthetic organic compound with the molecular formula C₁₂H₁₃ClN₂O₅S It is characterized by the presence of a chloro-nitrophenyl group, a formamido group, and a methylsulfanyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formylation: The addition of a formyl group to the nitro-chlorobenzene intermediate.
Amidation: The reaction of the formylated intermediate with an amine to form the formamido group.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro-nitrophenyl group can participate in electron transfer reactions, while the formamido and methylsulfanyl groups can form hydrogen bonds and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Chloro-5-nitrophenyl)amino]-4-(methylsulfanyl)butanoic acid
- **2-[(2-Chloro-5-nitrophenyl)formamido]-4-(ethylsulfanyl)butanoic acid
- **2-[(2-Bromo-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid
Uniqueness
2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both a chloro and nitro group on the phenyl ring, along with the formamido and methylsulfanyl groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5S/c1-21-5-4-10(12(17)18)14-11(16)8-6-7(15(19)20)2-3-9(8)13/h2-3,6,10H,4-5H2,1H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRCHSSTOFWEDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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